molecular formula C22H24N2O B2656772 12,13-dimethyl-9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one CAS No. 1251557-24-0

12,13-dimethyl-9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one

Cat. No.: B2656772
CAS No.: 1251557-24-0
M. Wt: 332.447
InChI Key: RFVAPQHETSCDDW-UHFFFAOYSA-N
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Description

12,13-dimethyl-9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[8400^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,13-dimethyl-9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the dimethyl groups: This step usually involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 3-methylphenylmethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, using a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

12,13-dimethyl-9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or alkoxide ions for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

12,13-dimethyl-9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[840

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structure might make it useful in the design of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic routes.

Mechanism of Action

The mechanism by which 12,13-dimethyl-9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: Lacks the dimethyl groups, which might affect its reactivity and applications.

    12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: Lacks the 3-methylphenylmethyl group, potentially altering its chemical properties and uses.

Uniqueness

The presence of both the dimethyl groups and the 3-methylphenylmethyl group in 12,13-dimethyl-9-[(3-methylphenyl)methyl]-2,9-diazatricyclo[8400^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one makes it unique compared to similar compounds

Properties

IUPAC Name

7,8-dimethyl-5-[(3-methylphenyl)methyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-14-6-4-7-17(10-14)13-24-21-12-16(3)15(2)11-20(21)23-19-9-5-8-18(19)22(24)25/h4,6-7,10-12,18H,5,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVAPQHETSCDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C=C(C(=C3)C)C)N=C4CCCC4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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